7-Phenyl-8-propoxy-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
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Overview
Description
7-Phenyl-8-propoxy-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione is a chemical compound belonging to the class of pyridopyridazine derivatives.
Preparation Methods
The synthesis of 7-Phenyl-8-propoxy-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of a substituted pyridine with a suitable hydrazine derivative, followed by cyclization and functional group modifications . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
7-Phenyl-8-propoxy-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Phenyl-8-propoxy-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
7-Phenyl-8-propoxy-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione can be compared with other pyridopyridazine derivatives, such as:
8-Amino-5-chloro-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione: This compound has similar structural features but differs in its functional groups, leading to distinct biological activities.
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar bicyclic structure but have different heteroatoms and substituents, resulting in varied chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
62437-00-7 |
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Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
7-phenyl-8-propoxy-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione |
InChI |
InChI=1S/C16H15N3O3/c1-2-8-22-14-12-11(15(20)18-19-16(12)21)9-17-13(14)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
UWRBFNYGEGVRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=CN=C1C3=CC=CC=C3)C(=O)NNC2=O |
Origin of Product |
United States |
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